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The emergence of targeted therapies has significantly altered the treatment landscape for

Acute Myeloid Leukemia (AML). However, intrinsic and acquired resistance remains a critical

challenge, driving the need for novel agents with distinct mechanisms of action. This guide

provides an objective comparison of the investigational imipridone ONC213, focusing on its

cross-resistance profile against established targeted therapies for relapsed or refractory (R/R)

AML.

Executive Summary
ONC213, a small molecule inhibitor of α-ketoglutarate dehydrogenase (α-KGDH), has

demonstrated potent anti-leukemic activity in preclinical models of AML. Its unique mechanism,

which induces mitochondrial stress and suppresses oxidative phosphorylation, offers a

potential therapeutic advantage in overcoming resistance to existing drugs, particularly the

BCL-2 inhibitor venetoclax. This guide presents a comparative analysis of ONC213's efficacy

with that of approved targeted therapies for R/R AML, including FLT3 and IDH inhibitors,

supported by available experimental data and detailed methodologies.

ONC213: Mechanism of Action and Preclinical
Efficacy

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b13145634?utm_src=pdf-interest
https://www.benchchem.com/product/b13145634?utm_src=pdf-body
https://www.benchchem.com/product/b13145634?utm_src=pdf-body
https://www.benchchem.com/product/b13145634?utm_src=pdf-body
https://www.benchchem.com/product/b13145634?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13145634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ONC213 exerts its anti-leukemic effects by targeting a key enzyme in the Krebs cycle, α-

KGDH.[1] This inhibition leads to a cascade of events within the mitochondria, including

suppressed respiration and elevated levels of alpha-ketoglutarate.[1][2] The resulting

mitochondrial stress response ultimately triggers apoptosis in AML cells.[1][2] Notably, this

mechanism is distinct from its predecessor, ONC201, as it does not rely on the induction of

TRAIL or its death receptor DR5.[1]

Preclinical studies have shown that ONC213 is effective against a range of AML cell lines and

primary patient samples, with IC50 values in the nanomolar to low micromolar range.[1]

Importantly, it has demonstrated activity against leukemia stem cells (LSCs), which are often

implicated in relapse and resistance.[1]
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Caption: ONC213 Mechanism of Action in AML
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Cross-Resistance Profile: ONC213 and Venetoclax
A key area of investigation for ONC213 is its activity in the context of venetoclax resistance.

Venetoclax, a BCL-2 inhibitor, is a standard-of-care agent for many AML patients, but

resistance, often mediated by the upregulation of other anti-apoptotic proteins like Mcl-1, is a

significant clinical hurdle.

ONC213 has been shown to downregulate Mcl-1 protein levels, providing a strong rationale for

its use in overcoming venetoclax resistance.[1] Preclinical studies have demonstrated that

ONC213 can re-sensitize venetoclax-resistant AML cells to venetoclax treatment. The

combination of ONC213 and venetoclax results in synergistic killing of AML cells, including

those with acquired resistance to venetoclax and azacitidine.
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Caption: Experimental Workflow for ONC213 Evaluation
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Comparative Efficacy of Targeted Agents in
Relapsed/Refractory AML
To contextualize the potential of ONC213, its preclinical profile can be compared with the

clinical efficacy of approved targeted therapies for R/R AML.

Therapy Class Target
Representative
Agent(s)

Overall
Response
Rate (ORR) in
R/R AML

Median Overall
Survival (OS)
in R/R AML

Imipridone α-KGDH ONC213 Preclinical Preclinical

FLT3 Inhibitors FLT3 Gilteritinib

50.0%

(Composite CR)

[1]

9.6 months[1]

Quizartinib
~46%

(Composite CR)
6.2 months

IDH Inhibitors IDH1 Ivosidenib 41.6%[3] 9.0 months[4]

IDH2 Enasidenib 40.3%[3][5] 9.3 months[5][6]

Note: Data for Gilteritinib and Quizartinib are from separate clinical trials and not from a head-

to-head comparison. ORR and OS for ONC213 are not yet available from clinical trials.

Experimental Protocols
Cell Viability (MTT) Assay

Cell Seeding: AML cell lines are seeded in 96-well plates at a density of 5 x 104 cells per well

in 100 µL of culture medium.

Drug Treatment: Cells are treated with varying concentrations of ONC213 for 72 hours.

MTT Addition: 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) is added to

each well and incubated for 4 hours at 37°C.
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Solubilization: 100 µL of solubilization solution is added to each well and the plate is

incubated overnight at 37°C.

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

Mitochondrial Respiration (Seahorse) Assay
Cell Seeding: AML cells are seeded in a Seahorse XF cell culture microplate.

Assay Medium: Cells are incubated in XF assay medium supplemented with glucose at 37°C

in a non-CO2 incubator for 1 hour.

Baseline Measurement: Baseline oxygen consumption rate (OCR) and extracellular

acidification rate (ECAR) are measured using a Seahorse XF Analyzer.

Compound Injection: Sequential injections of mitochondrial stress test compounds (e.g.,

oligomycin, FCCP, and rotenone/antimycin A) are performed to measure key parameters of

mitochondrial function.

Data Analysis: OCR and ECAR are calculated and analyzed to determine the effect of

ONC213 on mitochondrial respiration and glycolysis.

Conclusion
ONC213 presents a promising therapeutic strategy for AML, particularly in the context of

resistance to existing therapies. Its novel mechanism of action, targeting mitochondrial

metabolism through α-KGDH inhibition, distinguishes it from current targeted agents. The

preclinical data strongly suggest a role for ONC213 in overcoming venetoclax resistance, a

significant unmet need in AML treatment. Further clinical investigation is warranted to establish

the safety and efficacy of ONC213 in patients with relapsed or refractory AML and to validate

its potential as a single agent or in combination therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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